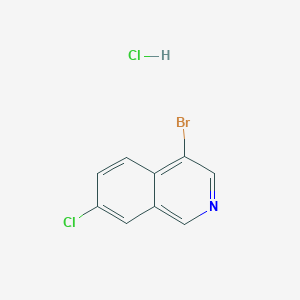

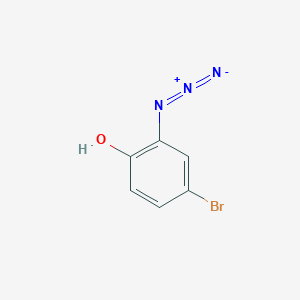

2-Azido-4-bromophenol

説明

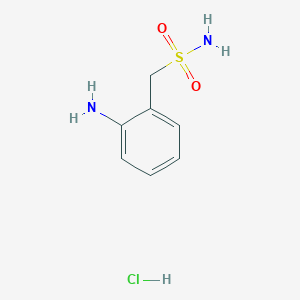

2-Azido-4-bromophenol is a chemical compound with the molecular formula C6H4BrN3O. It is a member of the azides, which are substances containing the N3 group .

Synthesis Analysis

The synthesis of 2-Azido-4-bromophenol involves several steps. An efficient diazo-transfer reaction of phenol is described, where o-Quinone diazide (diazoquione) were synthesized from phenol by the diazo-transfer reaction using 2-azido-1,3-bis (2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP), which is safe and stable crystalline, in MeOH in the presence of i Pr 2 NH or DMAP .Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction .Physical And Chemical Properties Analysis

The molecular weight of 2-Azido-4-bromophenol is 214.02 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.科学的研究の応用

- Field: Organic Chemistry

- Application: Azides are used in the synthesis of various heterocyclic systems, including five-, six-, and organometallic heterocyclic-membered systems and their fused analogs .

- Method: This involves intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .

- Results: The synthesis of various heterocycles from organic azides has been reported in recent papers .

- Field: Organic Chemistry

- Application: A practical electrophilic bromination procedure for phenols and phenol–ethers was developed .

- Method: The new I (III)-based brominating reagent PhIOAcBr is operationally easy to prepare by mixing PIDA and AlBr3 .

- Results: A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .

- Field: Glycobiology

- Application: Azide-based bioorthogonal click chemistry is used in glycan metabolic engineering .

- Method: This involves the use of azide-based bioorthogonal click chemistry .

- Results: This has applications in glycan non-invasive imaging, glycomics studies, and viral surface manipulation for drug discovery .

Synthesis of Various Heterocycles

Electrophilic Bromination of Phenols

Glycan Metabolic Engineering

- Field: Organic Chemistry

- Application: A practical electrophilic bromination procedure for phenols and phenol–ethers was developed .

- Method: The new I (III)-based brominating reagent PhIOAcBr is operationally easy to prepare by mixing PIDA and AlBr3 .

- Results: A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .

- Field: Polymer Chemistry

- Application: Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Method: This involves the polymerizations of aziridine and azetidine .

- Results: This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

Electrophilic Bromination of Phenols

Polymerization of Aziridine and Azetidine

Biotechnological Applications

- Field: Organic Chemistry

- Application: A practical electrophilic bromination procedure for phenols and phenol–ethers was developed .

- Method: The new I (III)-based brominating reagent PhIOAcBr is operationally easy to prepare by mixing PIDA and AlBr3 .

- Results: A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .

- Field: Polymer Chemistry

- Application: Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Method: This involves the polymerizations of aziridine and azetidine .

- Results: This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

Electrophilic Bromination of Phenols

Polymerization of Aziridine and Azetidine

Biotechnological Applications

Safety And Hazards

While specific safety and hazard information for 2-Azido-4-bromophenol is not available, it’s important to note that azides are generally considered hazardous. They can form combustible dust concentrations in air . Therefore, it’s crucial to handle 2-Azido-4-bromophenol with appropriate safety measures.

将来の方向性

The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . This suggests that 2-Azido-4-bromophenol and related compounds could have significant potential in future research and applications.

特性

IUPAC Name |

2-azido-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-1-2-6(11)5(3-4)9-10-8/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSDAGYXBJRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4-bromophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)

![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)